2,4,6-Tris(trifluoromethyl)-1H-benzimidazole
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Description
“2,4,6-Tris(trifluoromethyl)-1H-benzimidazole” likely belongs to the class of benzimidazoles, which are bicyclic compounds consisting of fused benzene and imidazole rings . Trifluoromethyl groups (-CF3) are known for their high electronegativity and can significantly alter the properties of the molecules they are attached to .
Molecular Structure Analysis
The molecular structure of “2,4,6-Tris(trifluoromethyl)-1H-benzimidazole” would likely be characterized by the presence of a benzimidazole core with three trifluoromethyl groups attached at the 2, 4, and 6 positions of the benzene ring .
Chemical Reactions Analysis
The chemical reactivity of “2,4,6-Tris(trifluoromethyl)-1H-benzimidazole” would likely be influenced by the electron-withdrawing nature of the trifluoromethyl groups, which can activate the benzimidazole ring towards electrophilic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4,6-Tris(trifluoromethyl)-1H-benzimidazole” would be influenced by the presence of the trifluoromethyl groups and the benzimidazole core. For example, trifluoromethyl groups can increase the lipophilicity and metabolic stability of a compound .
Mechanism of Action
Target of Action
The primary targets of 2,4,6-Tris(trifluoromethyl)-1H-benzimidazole are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .
Mode of Action
It is believed that the trifluoromethyl groups on the benzimidazole ring may interact with various biological targets, leading to changes in cellular processes .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2,4,6-Tris(trifluoromethyl)-1H-benzimidazole are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
Future Directions
properties
IUPAC Name |
2,4,6-tris(trifluoromethyl)-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F9N2/c11-8(12,13)3-1-4(9(14,15)16)6-5(2-3)20-7(21-6)10(17,18)19/h1-2H,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEVIQWEFKEULO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(F)(F)F)N=C(N2)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3F9N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659461 |
Source
|
Record name | 2,4,6-Tris(trifluoromethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
185412-89-9 |
Source
|
Record name | 2,4,6-Tris(trifluoromethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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